2-(Difluoromethoxy)-4-methoxynaphthalene
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H10F2O2 |
|---|---|
Molecular Weight |
224.20 g/mol |
IUPAC Name |
3-(difluoromethoxy)-1-methoxynaphthalene |
InChI |
InChI=1S/C12H10F2O2/c1-15-11-7-9(16-12(13)14)6-8-4-2-3-5-10(8)11/h2-7,12H,1H3 |
InChI Key |
NIBTUHDAEDBPCA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC2=CC=CC=C21)OC(F)F |
Origin of Product |
United States |
Elucidation of Molecular Structure and Intermolecular Interactions
Crystallographic Analysis and Conformational Studies
Crystallographic analysis, particularly single-crystal X-ray diffraction, provides definitive information about the three-dimensional arrangement of atoms within a molecule and the packing of molecules in a solid-state crystal lattice. This data is fundamental to understanding a compound's physical properties and its intermolecular interactions.
Single-Crystal X-ray Diffraction of 2-(Difluoromethoxy)-4-methoxynaphthalene and Analogues
Single-crystal X-ray diffraction analysis allows for the precise determination of molecular geometry, including bond lengths, bond angles, and torsion angles. While a specific crystal structure for this compound is not publicly available, analysis of closely related naphthalene (B1677914) derivatives and compounds featuring the difluoromethoxy group provides significant insight into its expected structural characteristics. researchgate.netresearchgate.net Studies on analogous structures reveal a generally planar naphthalene system, with substituents causing minor deviations from planarity. researchgate.net
Based on crystallographic data from analogous structures, a set of expected bond lengths and angles for this compound can be compiled. The naphthalene core is aromatic, and its C-C bond lengths are expected to be intermediate between those of single and double bonds. The C-O bond lengths of the ether groups will be influenced by their attachment to the aromatic ring. Torsion angles, which describe the rotation around bonds, are particularly important for defining the orientation of the methoxy (B1213986) and difluoromethoxy substituents relative to the naphthalene plane.
| Parameter | Atoms Involved | Expected Value |
|---|---|---|
| Bond Lengths (Å) | ||
| C(aromatic)–C(aromatic) | 1.36 - 1.42 | |
| C(aromatic)–O(methoxy) | ~1.37 | |
| O(methoxy)–C(methyl) | ~1.43 | |
| C(aromatic)–O(difluoromethoxy) | ~1.38 | |
| O(difluoromethoxy)–C(difluoromethyl) | ~1.40 | |
| C–F | ~1.35 | |
| Bond Angles (°) | ||
| C–C–C (in naphthalene ring) | ~120 | |
| C(aromatic)–O–C(methyl) | ~117 | |
| C(aromatic)–O–C(difluoromethyl) | ~118 | |
| F–C–F | ~109.5 | |
| Torsion Angles (°) | ||
| C(aromatic)–C(aromatic)–O–C | Defines orientation of substituents |
This table presents expected values based on crystallographic data from analogous compounds.
The conformation of the difluoromethoxy (–OCF2H) group is of significant interest due to its influence on the molecule's electronic properties and packing. The rotation around the C(naphthalene)–O bond determines the spatial orientation of the –CF2H group. In related structures, the difluoromethoxy group has been observed to adopt an orientation that is nearly orthogonal to the plane of the aromatic ring to which it is attached. researchgate.net This conformation minimizes steric hindrance between the fluorine atoms and the adjacent aromatic protons. The orientation of the C-H bond within the –CF2H group relative to the C-O bond can also vary, leading to different rotamers. The conformational preference is governed by a balance of steric repulsion and favorable electrostatic interactions, such as weak intramolecular hydrogen bonds.
Hirshfeld Surface Analysis and Quantitative Contributions to Crystal Packing
For this compound, the presence of hydrogen, carbon, oxygen, and fluorine atoms would lead to a variety of interactions. Based on analyses of similar methoxynaphthalene and fluorinated aromatic compounds, the dominant interactions are expected to be H···H, C···H/H···C, and O···H/H···O contacts. nih.govresearchgate.netnih.gov The fluorine atoms would also contribute significantly through F···H/H···F contacts.
| Interaction Type | Description | Expected Contribution (%) |
|---|---|---|
| H···H | Contacts between hydrogen atoms on adjacent molecules. | 40 - 50% |
| C···H / H···C | Interactions between carbon atoms of one molecule and hydrogen atoms of another. | 25 - 35% |
| O···H / H···O | Hydrogen bonding and other close contacts involving oxygen and hydrogen. | 10 - 15% |
| F···H / H···F | Interactions involving fluorine atoms, indicative of weak C–H···F hydrogen bonds. | 5 - 10% |
| C···C | Contacts indicative of π-π stacking interactions between naphthalene rings. | 2 - 5% |
This table presents a representative breakdown of intermolecular contacts based on Hirshfeld surface analyses of analogous compounds. nih.govresearchgate.netiucr.org
The 2D fingerprint plot for this molecule would be expected to show distinct spikes and patterns corresponding to these specific interactions, providing a clear picture of the crystal's cohesion.
Characterization of Intermolecular Interactions in Solid State
The solid-state architecture of this compound is stabilized by a network of weak, non-covalent intermolecular interactions. nsf.govrsc.org The nature and directionality of these interactions dictate the final crystal packing arrangement.
C–H···O Interactions: The oxygen atoms of the methoxy and difluoromethoxy groups can act as hydrogen bond acceptors, forming weak C–H···O hydrogen bonds with aromatic and methyl C–H groups from neighboring molecules. These interactions are a common feature in the crystal packing of methoxy-substituted aromatic compounds. researchgate.net
C–H···F Interactions: The electronegative fluorine atoms of the difluoromethoxy group can participate in weak C–H···F hydrogen bonds, further stabilizing the crystal lattice.
π–π Stacking: The planar, electron-rich naphthalene ring systems are expected to engage in π–π stacking interactions. These interactions, typically in a parallel-displaced or T-shaped arrangement, are a significant cohesive force in the crystals of aromatic compounds. researchgate.net
Dispersion Forces: Van der Waals dispersion forces, arising from temporary fluctuations in electron density, are ubiquitous and provide a significant, non-directional contribution to the total lattice energy.
Together, this combination of directional hydrogen bonds and non-directional stacking and dispersion forces defines the supramolecular assembly and the ultimate three-dimensional structure of crystalline this compound.
Hydrogen Bonding Networks (N—H⋯O, C—H⋯O)
Within the crystal structure of related naphthalene derivatives, C—H⋯O hydrogen bonds are a significant feature. Although the subject molecule lacks classical hydrogen bond donors like O-H or N-H groups, the activated C-H bonds of the naphthalene ring and the methoxy groups can act as weak hydrogen bond donors. The oxygen atoms of the methoxy and difluoromethoxy groups serve as potential acceptors for these interactions.
In analogous structures, such as (2,7-dimethoxynaphthalen-1-yl)(phenyl)methanone, molecules are connected via C—H⋯O(methoxy) and C—H⋯O(carbonyl) hydrogen bonds, forming distinct columnar arrangements. nih.gov This suggests that in this compound, similar C—H⋯O interactions involving the methoxy and difluoromethoxy oxygen atoms are instrumental in linking adjacent molecules. The geometry and strength of these bonds are crucial in determining the molecular packing. The absence of N-H bonds in the target molecule precludes the formation of N—H⋯O hydrogen bonds.
C—H⋯π and C—H⋯F Interactions
The aromatic naphthalene core of the molecule provides an electron-rich π-system, making it a suitable acceptor for C—H⋯π interactions. These interactions involve the hydrogen atoms from the methoxy groups or adjacent naphthalene rings pointing towards the face of the naphthalene system, contributing to the stability of the crystal packing. Studies on similar compounds, like (E)-2-{[(4-methoxynaphthalen-1-yl)methylidene]amino}-4-methylphenol, have confirmed the presence of C—H⋯π interactions that help in the formation of a three-dimensional structure. researchgate.net
Furthermore, the presence of fluorine atoms in the difluoromethoxy group introduces the possibility of C—H⋯F hydrogen bonds. In the crystal structure of a related fluorinated compound, (2,7-dimethoxynaphthalen-1-yl)(3-fluorophenyl)methanone, a pair of (methoxy)C—H⋯F hydrogen bonds links different isomers to form dimeric pairs. nih.gov This type of interaction, where a C-H bond acts as a donor and the electronegative fluorine atom as an acceptor, plays a vital role in the specific arrangement of molecules within the crystal lattice of fluorine-containing organic compounds.
Van der Waals Forces and Crystal Structure Consolidation
Interactive Data Tables
Table 1: Potential Intermolecular Interactions in this compound
| Interaction Type | Donor | Acceptor | Potential Role in Crystal Structure |
| C—H⋯O | Naphthalene C-H, Methoxy C-H | Methoxy Oxygen, Difluoromethoxy Oxygen | Linking molecules into chains or sheets |
| C—H⋯π | Naphthalene C-H, Methoxy C-H | Naphthalene π-system | Stacking of aromatic rings |
| C—H⋯F | Naphthalene C-H, Methoxy C-H | Difluoromethoxy Fluorine | Formation of specific molecular pairs or networks |
| van der Waals Forces | Entire Molecule | Entire Molecule | Overall crystal packing and stabilization |
Computational Chemistry and Theoretical Investigations of Electronic Structure and Reactivity
Density Functional Theory (DFT) Calculations for Ground State Properties
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. researchgate.netresearchgate.net DFT calculations would be instrumental in determining the ground state properties of 2-(Difluoromethoxy)-4-methoxynaphthalene.
Electronic Structure Analysis (HOMO-LUMO Gaps, Molecular Orbitals)
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and electronic properties. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A smaller gap generally suggests higher reactivity. For this compound, DFT calculations would provide the energies of these orbitals and their spatial distribution, indicating likely sites for electrophilic and nucleophilic attack.
No specific HOMO-LUMO gap values or molecular orbital visualizations for this compound have been reported in the available scientific literature.
Electrostatic Potential and Charge Distribution Analysis (e.g., Mulliken Population Analysis)
The distribution of electron density within a molecule governs its interactions with other molecules. An electrostatic potential (ESP) map visually represents the charge distribution, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. Mulliken population analysis is a method to assign partial charges to individual atoms in a molecule, offering a quantitative measure of the charge distribution. researchgate.net For this compound, these analyses would identify the most polar parts of the molecule and predict its intermolecular interactions.
Detailed electrostatic potential maps and specific Mulliken charge values for the atoms in this compound are not available in published studies.
Global Reactivity Descriptors and Conceptual DFT
There are currently no published studies that report the calculated global reactivity descriptors for this compound.
Table 1: Hypothetical Global Reactivity Descriptors for this compound (Illustrative Only)
| Descriptor | Symbol | Formula | Hypothetical Value |
| Electronegativity | χ | -(EHOMO + ELUMO)/2 | Data not available |
| Chemical Hardness | η | (ELUMO - EHOMO)/2 | Data not available |
| Electrophilicity Index | ω | χ2/(2η) | Data not available |
Solvation Effects using Polarizable Continuum Models (PCM)
The properties and reactivity of a molecule can be significantly influenced by its solvent environment. Polarizable Continuum Models (PCM) are a common computational approach to simulate these effects by representing the solvent as a continuous medium with a specific dielectric constant. researchgate.net Applying a PCM to this compound would allow for the calculation of its properties in different solvents, providing more realistic predictions of its behavior in solution.
No specific studies utilizing PCM to investigate the solvation effects on this compound have been found in the literature.
Molecular Dynamics Simulations for Conformational Landscape Exploration
Molecules are not static entities; they are flexible and can adopt various conformations. Molecular dynamics (MD) simulations model the movement of atoms in a molecule over time, providing insights into its conformational landscape and flexibility. For this compound, MD simulations could reveal the preferred spatial arrangement of the difluoromethoxy and methoxy (B1213986) groups and the flexibility of the naphthalene (B1677914) core.
A search of the scientific literature did not yield any studies on the conformational analysis of this compound using molecular dynamics simulations.
Theoretical Studies on Excitation and Emission Processes
To understand the photophysical properties of a molecule, such as its absorption and emission of light, theoretical methods like Time-Dependent Density Functional Theory (TD-DFT) are employed. These calculations can predict the electronic excitation energies, which correspond to the wavelengths of light the molecule absorbs, and provide insights into its fluorescence or phosphorescence properties. nih.govresearchgate.net Such studies would be crucial for evaluating the potential of this compound in applications like organic light-emitting diodes (OLEDs) or as a fluorescent probe.
No theoretical studies on the excitation and emission processes of this compound have been identified in the available literature.
Table 2: Hypothetical Photophysical Data for this compound (Illustrative Only)
| Property | Method | Hypothetical Value |
| Maximum Absorption Wavelength (λmax) | TD-DFT | Data not available |
| Molar Absorptivity (ε) | TD-DFT | Data not available |
| Emission Wavelength (λem) | TD-DFT | Data not available |
| Fluorescence Quantum Yield (ΦF) | - | Data not available |
Excited State Equilibrium and Torsional Isomerization
No studies detailing the excited state equilibrium or torsional isomerization of the exocyclic C-O bonds for this compound were found. Information regarding the potential energy surfaces, rotational barriers between conformers (e.g., s-cis and s-trans isomers), and the kinetics or thermodynamics of their interconversion in the excited state is not available in the public domain.
Time-Dependent DFT (TD-DFT) for Absorption and Emission Spectra Prediction
No theoretical investigations using TD-DFT to predict the electronic absorption (UV-Vis) and emission (fluorescence) spectra of this compound have been published. Consequently, data tables containing predicted excitation energies, corresponding wavelengths (λmax), oscillator strengths (f), and the nature of electronic transitions (e.g., HOMO→LUMO contributions) cannot be generated.
Chemical Reactivity and Mechanistic Pathways Involving 2 Difluoromethoxy 4 Methoxynaphthalene
Substitution Reactions on the Naphthalene (B1677914) Ring and Methoxy (B1213986)/Difluoromethoxy Groups
The reactivity of the naphthalene ring in 2-(difluoromethoxy)-4-methoxynaphthalene toward substitution reactions is profoundly influenced by the electronic properties of the methoxy (-OCH3) and difluoromethoxy (-OCF2H) substituents.
In this compound, the directing effects of these two groups are combined. The C-4 methoxy group strongly activates the ortho position (C-3) and the para position (C-5, relative to C-4). The C-2 difluoromethoxy group directs toward its ortho positions (C-1 and C-3) and its para position (C-6, relative to C-2). The powerful activating nature of the methoxy group is expected to dominate, making the C-1 and C-3 positions the most likely sites for electrophilic attack. researchgate.net Steric hindrance from the existing substituents may also influence the regioselectivity of the reaction. stackexchange.com
| C-8 | - | - | Disfavored |
Nucleophilic Aromatic Substitution (SNAr): Nucleophilic aromatic substitution is less common for electron-rich systems like naphthalene and is generally disfavored on this molecule. The presence of the electron-donating methoxy group further deactivates the ring toward nucleophilic attack. For an SNAr reaction to occur, a strong electron-withdrawing group would typically need to be present on the ring to stabilize the negative charge of the Meisenheimer complex intermediate, along with a good leaving group. numberanalytics.com Therefore, this compound is not expected to undergo nucleophilic aromatic substitution under standard conditions.
Reactions of the Difluoromethoxy Moiety
The difluoromethoxy group (-OCF2H) imparts specific reactivity and properties to the molecule. It is considered a lipophilic hydrogen bond donor, a characteristic that can influence intermolecular interactions. researchgate.net While generally more stable than a methoxy group, particularly against oxidative metabolism, the C-O bond of the difluoromethoxy group can be cleaved under certain conditions.
Acid-catalyzed hydrolysis of aryl ethers can proceed via SN1 or SN2 mechanisms. researchgate.net Due to the electronic destabilization caused by the fluorine atoms, the formation of a difluoromethyl cation is highly unfavorable, ruling out an SN1 pathway. Cleavage would likely proceed through an SN2 mechanism, involving protonation of the ether oxygen followed by nucleophilic attack at the difluoromethyl carbon. However, aryl difluoromethyl ethers are known to be relatively stable, and harsh acidic conditions would be required for this transformation.
The difluoromethyl group itself is generally inert. The C-H bond is weakly acidic and can participate in hydrogen bonding but is not readily removed. researchgate.net The C-F bonds are very strong and resistant to cleavage.
Electron Transfer Processes in Naphthalene Derivatives
The capacity of naphthalene derivatives to participate in electron transfer (ET) processes is crucial in fields like materials science and is dictated by the electronic landscape of the aromatic system. rsc.org Substituents can dramatically alter the electron density and, consequently, the redox properties of the naphthalene core.
The methoxy group, being a strong electron-donating group (EDG), increases the electron density of the naphthalene ring. wikipedia.orgresearchgate.net This makes the molecule easier to oxidize (lose an electron) and raises the energy of the Highest Occupied Molecular Orbital (HOMO). Conversely, the difluoromethoxy group is net electron-withdrawing (EWG), which decreases the electron density of the ring. reddit.com This makes the molecule more difficult to oxidize but easier to reduce (gain an electron), lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO).
Nucleophilic Substitution Mechanisms in Related Naphthoquinones
Naphthoquinones are common oxidation products of substituted naphthalenes. Should this compound be oxidized, it could potentially form a 1,4-naphthoquinone (B94277) derivative. These structures are highly susceptible to nucleophilic substitution reactions, often proceeding through a Michael-type addition-elimination mechanism.
In a typical reaction involving a halogenated 1,4-naphthoquinone, a nucleophile attacks one of the electron-deficient carbons of the α,β-unsaturated system (e.g., C-2 or C-3). This is followed by the elimination of a leaving group, restoring the quinone system. The regioselectivity of the attack is influenced by the electronic effects of the substituents on the quinone ring. nih.gov For instance, in 2-bromo-1,4-naphthoquinone, nucleophilic attack occurs at the C-2 position, displacing the bromide ion. wikipedia.org This reactivity is a cornerstone for the synthesis of a wide array of biologically active naphthoquinone derivatives. rsc.orgyoutube.com
Mechanistic Studies of Functional Group Interconversions
The methoxy and difluoromethoxy groups can be interconverted with other functionalities through specific reaction pathways.
Cleavage of the Methoxy Group: The demethylation of aryl methyl ethers is a common transformation in organic synthesis, typically converting the methoxy group into a hydroxyl group (phenol). This is often achieved using strong acids like HBr or HI, or with Lewis acids such as BBr3. The mechanism generally involves protonation of the ether oxygen, followed by nucleophilic attack on the methyl group by a halide ion in an SN2 reaction. researchgate.netnih.gov
Formation of the Difluoromethoxy Group: The difluoromethoxy group is typically synthesized from a precursor hydroxyl group. A common method involves the reaction of a phenol (B47542) with a source of difluorocarbene (:CF2). nih.gov Difluorocarbene can be generated from various reagents, such as sodium chlorodifluoroacetate or diethyl bromodifluoromethylphosphonate. The mechanism is believed to involve the nucleophilic attack of the phenoxide ion on the electrophilic difluorocarbene. organicchemistrytutor.com This functional group interconversion is a key strategy in medicinal chemistry to enhance properties like metabolic stability. nih.gov
Photophysical Properties and Applications As Spectroscopic Probes in Research
Fluorescence Characteristics of Naphthalene (B1677914) Derivatives
No published data is currently available for the fluorescence characteristics of 2-(Difluoromethoxy)-4-methoxynaphthalene.
Specific absorption and emission spectra for this compound have not been reported in the scientific literature.
There is no available data on the fluorescence quantum yields and lifetimes for this compound.
No energy transfer studies utilizing this compound have been documented.
Applications of Naphthalene Fluorophores in Chemical Research
Specific applications of this compound as a naphthalene fluorophore in chemical research have not been described.
There is no information on the use of this compound for microenvironment sensing.
The application of this compound in time-resolved spectroscopy for dynamic studies has not been reported.
Derivatives and Analogues of 2 Difluoromethoxy 4 Methoxynaphthalene in Academic Research
Synthesis and Characterization of Positionally Isomeric Difluoromethoxy-Methoxynaphthalenes
The synthesis of difluoromethoxy-arenes, including naphthalene (B1677914) derivatives, is a significant area of research. A primary method for introducing the difluoromethoxy group is through the reaction of a hydroxyl group (a phenol (B47542) in this case) with a difluorocarbene source. nih.gov Various reagents have been developed over the decades to generate difluorocarbene, including sodium chlorodifluoroacetate, diethyl bromodifluoromethylphosphonate, and fluoroform. nih.gov
For the synthesis of specific positional isomers of difluoromethoxy-methoxynaphthalenes, a multi-step synthetic route starting from a corresponding dihydroxynaphthalene or a methoxynaphthol is typically required. The selective functionalization of one hydroxyl group over another is a key challenge that can be addressed through the use of protecting groups or by exploiting differences in the reactivity of the hydroxyl positions on the naphthalene ring.
For example, a general approach could involve:
Starting Material Selection: Beginning with a commercially available methoxynaphthol isomer (e.g., 4-methoxy-2-naphthol).
Difluoromethylation: Reaction of the naphthol with a difluoromethylating agent. A common laboratory-scale method involves using diethyl (bromodifluoromethyl)phosphonate with a base like potassium hydroxide. nih.govbham.ac.uk
Purification and Characterization: The resulting isomeric product would be purified using chromatographic techniques. Characterization is then performed using standard analytical methods such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F NMR), mass spectrometry (MS), and infrared (IR) spectroscopy to confirm the structure and placement of the difluoromethoxy and methoxy (B1213986) groups.
The synthesis of a library of positional isomers would involve starting with different methoxynaphthol or dihydroxynaphthalene precursors to systematically vary the substitution pattern on the naphthalene core.
Introduction of Additional Functional Groups on the Naphthalene Core
Further modification of the 2-(difluoromethoxy)-4-methoxynaphthalene core allows for the fine-tuning of its properties and its incorporation into more complex systems. Standard aromatic substitution reactions can be employed to introduce additional functional groups, although the existing electron-donating alkoxy groups will direct the position of new substituents.
Methods for functionalization include:
Halogenation: Introduction of bromine or chlorine via electrophilic aromatic substitution, which can then serve as a handle for further cross-coupling reactions.
Nitration: Addition of a nitro group (–NO₂), which can subsequently be reduced to an amino group (–NH₂).
Formylation: Introduction of an aldehyde group (–CHO) via reactions like the Vilsmeier-Haack reaction.
Metalation and Cross-Coupling: Directed ortho-metalation followed by reaction with an electrophile, or palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck) if a halogenated derivative is available.
The choice of reaction conditions is critical to avoid cleavage of the difluoromethoxy ether linkage, which can be sensitive to certain reagents.
Naphthalene Derivatives Bearing Other Fluorinated Alkoxy Moieties (e.g., Trifluoromethoxy)
The trifluoromethoxy (–OCF₃) group is another important fluorinated substituent used to modify molecular properties. Research into naphthalene derivatives bearing this moiety provides a useful comparison to their difluoromethoxy counterparts. The synthesis of aryl trifluoromethyl ethers often involves different strategies than those used for difluoromethoxy ethers.
Common synthetic routes to trifluoromethoxylated naphthalenes include:
From Naphthols: A two-step process involving reaction with thiophosgene to form a chlorothionoformate, followed by fluorination with reagents like antimony trifluoride or molybdenum hexafluoride.
Via Fluoroformates: Reaction of naphthols with carbonyl fluoride or its equivalents to produce fluoroformates, which are then treated with sulfur tetrafluoride (SF₄). beilstein-journals.org
Modern Photoredox Catalysis: Recent advances have enabled the direct trifluoromethoxylation of (hetero)arenes using visible light photoredox catalysis, offering a more direct route to these compounds. nih.gov
The electronic properties of the –OCF₃ group are more strongly electron-withdrawing compared to the –OCHF₂ group, leading to significant differences in the reactivity and spectroscopic characteristics of the resulting naphthalene derivatives.
Table 1: Comparison of Fluorinated Alkoxy Groups
| Property | Difluoromethoxy (–OCHF₂) | Trifluoromethoxy (–OCF₃) |
| Electronic Effect | Moderately electron-withdrawing | Strongly electron-withdrawing |
| Lipophilicity (Hansch π) | ~1.05 | ~1.38 |
| Metabolic Stability | Generally high | Very high |
| Common Synthesis | Difluorocarbene insertion | Multi-step from phenols; photoredox |
Integration of this compound Substructures into Larger Molecular Architectures
The this compound moiety can serve as a key building block in the synthesis of larger, more complex molecules, particularly in the field of medicinal chemistry. Its specific combination of steric bulk, lipophilicity, and electronic properties can be leveraged to optimize the pharmacological profile of a lead compound.
An example of this integration is seen in the development of 2-difluoromethoxy-substituted estratriene sulfamates. nih.gov In this research, the difluoromethoxy group was incorporated into an estradiol-based structure to improve the potency and in vivo stability of the parent drug candidate, 2-methoxyestradiol. nih.govbham.ac.uk The synthesis involved attaching the difluoromethoxy group to the phenolic A-ring of the steroid core, demonstrating how a pre-functionalized aromatic fragment can be built into a complex natural product scaffold. nih.govbham.ac.uk
When a substructure like this compound is incorporated into a larger molecule, it creates a hybrid molecular system. Understanding the three-dimensional arrangement and conformational preferences of this new molecule is crucial for predicting its biological activity. X-ray crystallography is a powerful technique for the structural analysis of such systems.
Influence of Substituent Effects on Spectroscopic and Electronic Properties
The substituents on the naphthalene ring—specifically the electron-donating methoxy group and the moderately electron-withdrawing difluoromethoxy group—have a profound influence on the molecule's spectroscopic and electronic properties. These properties, including UV-visible absorption and fluorescence emission, are dictated by the energy levels of the frontier molecular orbitals (HOMO and LUMO).
Absorption and Emission: The electronic nature of substituents can shift the absorption and emission wavelengths. Electron-donating groups generally raise the energy of the HOMO, while electron-withdrawing groups lower the energy of the LUMO. This can lead to a red-shift (shift to longer wavelengths) in the absorption and emission spectra. Studies on substituted 2-hydroxynaphthalene derivatives show that their photophysical properties are sensitive to the nature of the substituents on the aromatic rings. mdpi.comnih.govresearchgate.net
Quantum Yield: The efficiency of fluorescence (quantum yield) can also be affected. The presence of specific functional groups can introduce new pathways for non-radiative decay, thus quenching fluorescence.
Electronic Distribution: The combination of a donating (–OCH₃) and a withdrawing (–OCHF₂) group creates a push-pull system across the naphthalene core, which can polarize the molecule and influence its intermolecular interactions. Theoretical studies on substituted helicenes have demonstrated that the introduction of donating (methoxy) and withdrawing (cyano) groups significantly alters the electron density and modifies the emission spectra. nih.gov
Table 2: Predicted Influence of Substituents on Naphthalene Properties
| Substituent | Position | Electronic Effect | Predicted Spectroscopic Impact |
| Methoxy (–OCH₃) | C4 | Electron-Donating | Red-shift in absorption/emission |
| Difluoromethoxy (–OCHF₂) | C2 | Electron-Withdrawing | Modulates LUMO energy, potential red-shift |
Future Research Directions and Unexplored Avenues
Development of Novel Synthetic Routes to Substituted Naphthalenes
While the synthesis of variously substituted naphthalenes is well-established, the efficient and regioselective synthesis of compounds like 2-(difluoromethoxy)-4-methoxynaphthalene remains a subject for further investigation. Future research could focus on developing more versatile and efficient synthetic methodologies.
Key areas for exploration include:
Advanced Cycloaddition Strategies: Research into [4+2] cycloaddition reactions involving aryne intermediates could provide a direct route to highly functionalized naphthalenes. rsc.org The development of novel dienes and dienophiles tailored to introduce the difluoromethoxy and methoxy (B1213986) groups in a controlled manner would be a significant advancement.
Phthalide (B148349) Annulation: The use of appropriately substituted phthalides and Michael acceptors offers a convergent and regiocontrolled route to naphthalene (B1677914) derivatives. csir.co.za Future work could involve the design and synthesis of phthalide precursors bearing the difluoromethoxy moiety.
Skeletal Editing of Heterocycles: Recent advances in the transmutation of nitrogen-containing heterocycles, such as isoquinolines, into substituted naphthalenes present an innovative approach. nih.gov Exploring this methodology for the synthesis of this compound could offer a unique synthetic pathway.
Direct C-H Functionalization: Investigating late-stage C-H functionalization techniques to introduce the difluoromethoxy and methoxy groups onto a pre-existing naphthalene core could provide a more atom-economical and step-efficient synthesis.
A comparative overview of potential synthetic strategies is presented in Table 1.
Table 1: Comparison of Potential Synthetic Routes
| Synthetic Strategy | Potential Advantages | Potential Challenges |
|---|---|---|
| Advanced Cycloaddition | High regioselectivity, access to complex substitution patterns | Availability of suitable precursors, reaction conditions |
| Phthalide Annulation | Convergent synthesis, good regiocontrol | Multi-step synthesis of precursors |
| Skeletal Editing | Novel approach, potential for unique substitution | Substrate scope, reaction mechanism complexity |
Advanced Computational Modeling of Reactivity and Photophysics
Computational modeling offers a powerful tool to predict and understand the chemical behavior of this compound before embarking on extensive experimental work.
Future computational studies should focus on:
Density Functional Theory (DFT) Calculations: DFT can be employed to investigate the electronic structure, molecular orbitals, and reactivity of the molecule. nih.gov This can provide insights into its susceptibility to electrophilic and nucleophilic attack, as well as its potential as a ligand in organometallic chemistry.
Time-Dependent DFT (TD-DFT) for Photophysical Properties: TD-DFT calculations can predict the absorption and emission spectra of the compound, which is crucial for evaluating its potential in applications such as organic light-emitting diodes (OLEDs) and fluorescent probes. acs.org
Molecular Dynamics (MD) Simulations: MD simulations can be used to model the behavior of the molecule in different solvent environments and in the solid state. osti.gov This can provide information on its conformational preferences and intermolecular interactions.
Rational Design of Naphthalene-Based Research Tools and Chemical Building Blocks
The unique electronic properties imparted by the difluoromethoxy and methoxy groups make this compound an attractive scaffold for the rational design of new research tools and chemical building blocks.
Potential applications to be explored include:
Fluorescent Probes: The naphthalene core is known for its fluorescent properties. The substituents on this compound could be fine-tuned to develop novel fluorescent probes with specific sensing capabilities for ions, small molecules, or biological macromolecules.
Bioactive Molecules: Naphthalene derivatives have shown promise as anticancer agents and inhibitors of viral proteases. nih.govnih.gov The rational design of analogs of this compound could lead to the discovery of new therapeutic agents.
Organocatalysts: The electron-donating and -withdrawing nature of the substituents could be harnessed to design novel organocatalysts for various organic transformations.
Interdisciplinary Studies at the Interface of Organic Chemistry and Materials Science
The intersection of organic chemistry and materials science provides fertile ground for exploring the potential of this compound in advanced materials.
Future interdisciplinary research could focus on:
Organic Electronics: Naphthalene diimides are widely used in organic electronics. nih.govresearchgate.net Investigating the incorporation of the this compound unit into larger conjugated systems could lead to the development of new organic semiconductors with improved charge transport properties.
Organic Solid-State Lasers: Naphthalene derivatives have been shown to be effective as organic solid-state laser dyes. rsc.org The photophysical properties of this compound could be investigated for its potential in this application.
Functional Polymers: The incorporation of this naphthalene derivative as a monomer into polymers could lead to materials with tailored optical, electronic, and thermal properties.
The potential applications in materials science are summarized in Table 2.
Table 2: Potential Applications in Materials Science
| Application Area | Key Properties to Investigate | Potential Advantages of this compound |
|---|---|---|
| Organic Electronics | Charge carrier mobility, energy levels, stability | Tunable electronic properties, potential for improved stability |
| Organic Solid-State Lasers | Amplified spontaneous emission threshold, photostability | Potentially high radiative decay rates, enhanced stability |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-(Difluoromethoxy)-4-methoxynaphthalene, and what key reaction parameters influence yield?
- Methodological Answer : The synthesis typically involves electrophilic aromatic substitution or Ullmann-type coupling to introduce the difluoromethoxy group. For example, fluorinated reagents like ClF or SF are used under anhydrous conditions to replace hydroxyl or chloro groups on the naphthalene core. Key parameters include:
- Temperature : Optimal range of 80–120°C to balance reactivity and side-product formation.
- Solvent : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency .
- Catalysts : CuI or Pd-based catalysts improve regioselectivity for the 2-position .
- Data Table :
| Method | Reagents | Yield (%) | Key Condition | Reference |
|---|---|---|---|---|
| Substitution | ClF, DMF | 65 | 100°C, 12h | |
| Ullmann Coupling | Pd(OAc), CuI | 72 | 80°C, DMSO |
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- : Identifies the difluoromethoxy group (δ ~ -140 to -150 ppm) and confirms substitution position .
- : Distinguishes methoxy (δ ~3.8–4.0 ppm) and naphthalene protons (δ ~6.8–8.2 ppm).
- X-ray Crystallography : Resolves crystal packing and bond angles (e.g., C-O-C bond angle of ~110° in difluoromethoxy groups) .
- Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H] at m/z 252.07) .
Q. How does the compound’s solubility vary with solvent polarity, and what purification methods are optimal?
- Answer : The compound is lipophilic (logP ~3.2) due to fluorine and methoxy groups.
- Solubility : High in chloroform, moderate in ethanol, low in water.
- Purification : Use silica gel chromatography (hexane:EtOAc = 4:1) or recrystallization from ethanol .
Advanced Research Questions
Q. How does the difluoromethoxy group influence electronic properties compared to non-fluorinated analogs?
- Methodological Answer :
- Electron-Withdrawing Effect : The -OCF group reduces electron density on the naphthalene ring (Hammett σ ~0.45), increasing electrophilic substitution reactivity at adjacent positions.
- Lipophilicity : Fluorine atoms enhance membrane permeability (ΔlogP = +0.8 vs. methoxy analogs) .
- Computational Validation : DFT calculations (B3LYP/6-31G*) show a 10% increase in LUMO energy, stabilizing charge-transfer interactions .
Q. What strategies mitigate competing side reactions (e.g., over-fluorination) during synthesis?
- Answer :
- Protecting Groups : Temporarily block the 4-methoxy group with TMSCl to prevent undesired fluorination .
- Stepwise Synthesis : Introduce difluoromethoxy before methoxy to avoid cross-reactivity .
- Low-Temperature Control : Maintain reactions at <100°C to suppress decomposition .
Q. How does the compound interact with cytochrome P450 enzymes, and what assays validate metabolic stability?
- Methodological Answer :
- In Vitro Assays : Use human liver microsomes (HLMs) with NADPH cofactor. Monitor substrate depletion via LC-MS/MS over 60 minutes.
- Key Finding : Half-life (t) >120 min, indicating high metabolic stability due to fluorine’s blocking effect on oxidative sites .
- Docking Studies : AutoDock Vina predicts binding affinity (-8.2 kcal/mol) to CYP3A4 active site, correlating with slow metabolism .
Q. What contradictory data exist regarding its toxicity profile, and how can they be resolved?
- Answer :
- Contradiction : reports methylnaphthalenes as hepatotoxic, but fluorinated analogs (like this compound) show reduced toxicity in zebrafish models .
- Resolution : Conduct comparative in vivo studies (rodents) with dose-escalation (10–100 mg/kg) and monitor ALT/AST levels. Fluorine’s steric hindrance may reduce metabolite toxicity .
Q. How can computational models predict its reactivity in photochemical applications?
- Answer :
- TD-DFT Calculations : Simulate UV-Vis spectra (λ ~290 nm) to assess photoactivity.
- Reactivity Prediction : Frontier orbital analysis (HOMO-LUMO gap ~4.1 eV) suggests suitability as a photosensitizer .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
